molecular formula C22H22ClFNO5 B1671013 E-3030 free acid CAS No. 478926-45-3

E-3030 free acid

Cat. No. B1671013
M. Wt: 435.9 g/mol
InChI Key: QICKBMIIFBKLBR-RXVVDRJESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

E-3030 free acid is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the use in the treatment of various aspects of metabolic dysfunction in type 2 diabetes, including dyslipidemia, hyperglycemia, hyperinsulinemia, and impaired glucose disposal.. E-3030 decreased blood glucose, triglyceride, non-esterified fatty acids, and insulin levels and increased blood adiponectin levels. Triglyceride- and non-high-density lipoprotein cholesterol-lowering actions of E-3030 involve combined effects on reduction of apo C-III and elevation of lipoprotein lipase, resulting in increased lipolysis.

properties

CAS RN

478926-45-3

Product Name

E-3030 free acid

Molecular Formula

C22H22ClFNO5

Molecular Weight

435.9 g/mol

IUPAC Name

(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid

InChI

InChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1

InChI Key

QICKBMIIFBKLBR-RXVVDRJESA-M

Isomeric SMILES

CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

SMILES

CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

Canonical SMILES

CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

E-3030 free acid;  E-3030;  E 3030;  E3030

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
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Type
reactant
Reaction Step One
Name
COC(=O)C(Cc1cccc(OCC(F)COc2ccc(Cl)cc2C#N)c1)OC(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)OC(Cc1cccc(OCC(F)COc2ccc(Cl)cc2C#N)c1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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